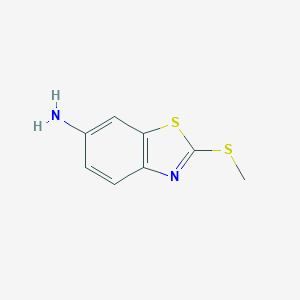

2-(Methylthio)-1,3-benzothiazol-6-amine

Description

Properties

IUPAC Name |

2-methylsulfanyl-1,3-benzothiazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCJZSAIEMSFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297989 | |

| Record name | 2-(methylthio)-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25706-29-0 | |

| Record name | 25706-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methylthio)-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylsulfanyl)-1,3-benzothiazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Methylthio)-1,3-benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 2-(Methylthio)-1,3-benzothiazol-6-amine, a benzothiazole derivative of interest in medicinal chemistry and drug discovery. This document details the multi-step synthesis, including experimental protocols, and presents key data in a structured format for clarity and ease of comparison.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a four-step process commencing with the commercially available starting material, 4-nitroaniline. The overall synthetic scheme involves the formation of the benzothiazole ring system, followed by functional group manipulations at the 2- and 6-positions to yield the target compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including yields and key physical properties, are summarized in Table 1.

Step 1: Synthesis of 2-Amino-6-nitro-1,3-benzothiazole

The initial step involves the cyclization of 4-nitroaniline to form the benzothiazole core. This reaction is a well-established method for the synthesis of 2-aminobenzothiazoles.[1][2]

Experimental Protocol:

A solution of 4-nitroaniline (2 mmol) in acetonitrile (15 ml) is slowly added to a solution of potassium thiocyanate (8 mmol) in acetonitrile (15 ml). The reaction mixture is cooled in an ice-salt bath, and a catalytic amount of a Lewis acid (e.g., BF3/SiO2) can be added.[1] The mixture is stirred mechanically for 30 minutes. A solution of bromine (4 mmol) in acetonitrile (3 ml) is then added dropwise, maintaining the reaction temperature below 0 °C.[1] After the addition is complete, the reaction is stirred at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is poured into water, heated to 70 °C, and filtered to remove any catalyst. The filtrate is neutralized with a 10% NaOH solution, and the precipitated solid is collected by filtration, dried, and recrystallized from ethanol to yield 2-amino-6-nitrobenzothiazole as a yellow solid.[1]

Step 2: Synthesis of 6-Nitro-1,3-benzothiazole-2-thiol

This step involves the conversion of the 2-amino group of the benzothiazole to a thiol group via a diazotization reaction followed by decomposition of the diazonium salt in the presence of a sulfur source.

Experimental Protocol:

2-Amino-6-nitrobenzothiazole is dissolved in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise while maintaining the temperature. The resulting diazonium salt solution is then slowly added to a solution of a sulfur nucleophile, such as potassium thiocyanate or sodium sulfide, to facilitate the formation of the thiol. The reaction mixture is stirred for several hours, and the precipitated product, 6-nitro-1,3-benzothiazole-2-thiol, is collected by filtration, washed with water, and dried.

Step 3: Synthesis of 2-(Methylthio)-6-nitro-1,3-benzothiazole

The thiol group is then methylated to introduce the methylthio functionality.

Experimental Protocol:

6-Nitro-1,3-benzothiazole-2-thiol is dissolved in a suitable solvent such as ethanol or acetone, and a base (e.g., sodium hydroxide or potassium carbonate) is added to deprotonate the thiol. Methyl iodide is then added to the reaction mixture, which is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(methylthio)-6-nitro-1,3-benzothiazole.

Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amine group to yield the target compound.

Experimental Protocol:

2-(Methylthio)-6-nitro-1,3-benzothiazole is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and hydrochloric acid. A reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, is added portion-wise. The reaction mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC). After cooling to room temperature, the mixture is made alkaline by the addition of a concentrated sodium hydroxide solution. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Table 1: Summary of Quantitative Data for the Synthesis

| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |

| 1 | 2-Amino-6-nitro-1,3-benzothiazole | 4-Nitroaniline | KSCN, Br2, MeCN | ~93[1] | 202-204[1] | C7H5N3O2S | 195.19 |

| 2 | 6-Nitro-1,3-benzothiazole-2-thiol | 2-Amino-6-nitro-1,3-benzothiazole | NaNO2, H2SO4; KSCN | - | - | C7H4N2O2S2 | 212.25 |

| 3 | 2-(Methylthio)-6-nitro-1,3-benzothiazole | 6-Nitro-1,3-benzothiazole-2-thiol | CH3I, Base | - | - | C8H6N2O2S2 | 226.27 |

| 4 | This compound | 2-(Methylthio)-6-nitro-1,3-benzothiazole | SnCl2/HCl | - | - | C8H8N2S2 | 196.29 |

Note: Yields for steps 2, 3, and 4 are not explicitly reported in the searched literature for this specific sequence and would need to be determined experimentally.

Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below.

Caption: General workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide outlines a feasible and logical synthetic route to this compound based on established chemical transformations. The provided experimental protocols offer a starting point for researchers to produce this compound for further investigation in drug discovery and development programs. While the overall yield and specific reaction conditions for some steps require experimental optimization, the described pathway is robust and relies on well-documented reactions in benzothiazole chemistry.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)-1,3-benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 2-(Methylthio)-1,3-benzothiazol-6-amine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and insights into its biological interactions.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| CAS Number | 25706-29-0 | LookChem[1] |

| Molecular Formula | C₈H₈N₂S₂ | LookChem[1] |

| Molecular Weight | 196.29 g/mol | LookChem[1] |

| Melting Point | 105 °C | LookChem[1] |

| Boiling Point | 385.5 °C at 760 mmHg | LookChem[1] |

| pKa (Predicted) | 3.07 ± 0.10 | LookChem[1] |

| LogP (Predicted) | 3.18 | LookChem[1] |

| XLogP3 (Predicted) | 2.4 | LookChem[1] |

| Vapor Pressure | 3.79E-06 mmHg at 25°C | LookChem[1] |

| Density | 1.39 g/cm³ | LookChem[1] |

| Flash Point | 186.9 °C | LookChem[1] |

| Refractive Index | 1.734 | LookChem[1] |

| Polar Surface Area | 92.45 Ų | LookChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

| Rotatable Bond Count | 1 | LookChem[1] |

| Exact Mass | 196.01289061 | LookChem[1] |

| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)N | LookChem[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of benzothiazole derivatives are outlined below. These protocols are based on established procedures for structurally similar compounds and can be adapted for this compound.

Synthesis of 2-Amino-6-substituted-benzothiazoles

This procedure is a general method for the synthesis of 2-aminobenzothiazole derivatives from substituted anilines, which can be adapted for the synthesis of the parent amine of the target compound.

Materials:

-

Substituted p-phenylenediamine

-

Chlorobenzene

-

Concentrated Sulfuric Acid

-

Sodium Thiocyanate

-

Sulfuryl Chloride

-

Concentrated Ammonium Hydroxide

-

Ethanol

-

Norit (activated carbon)

Procedure:

-

A solution of the starting substituted p-phenylenediamine (1 mole) in chlorobenzene is prepared in a 3-liter three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel.

-

Concentrated sulfuric acid (0.55 mole) is added dropwise over 5 minutes.

-

Sodium thiocyanate (1.1 moles) is added to the resulting suspension, and the mixture is heated at 100°C for 3 hours in an oil bath.

-

The solution, now containing the corresponding thiourea, is cooled to 30°C.

-

Sulfuryl chloride (1.34 moles) is added over 15 minutes, ensuring the temperature does not exceed 50°C.

-

The mixture is maintained at 50°C for 2 hours.

-

The chlorobenzene is removed by filtration.

-

The solid residue is dissolved in 1 liter of hot water, and any remaining solvent is removed by steam distillation.

-

The solution is filtered and then made alkaline with concentrated ammonium hydroxide.

-

The precipitated 2-amino-6-substituted-benzothiazole is filtered and washed with water.

-

For purification, the crude product is dissolved in hot ethanol, treated with Norit, and filtered. The filtrate is diluted with hot water, stirred vigorously, and chilled to induce crystallization. The purified product is then filtered, washed with 30% ethanol, and dried.[2]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of benzothiazole derivatives.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

5 mm NMR tubes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Ensure complete dissolution by vortexing, then transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock and shim the instrument on the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum using a zg30 pulse sequence. Typical parameters include 16 scans, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a standard carbon NMR spectrum using a zgpg30 pulse sequence. Due to the lower natural abundance of ¹³C, a higher number of scans (1024 or more) is typically required. Other parameters include an acquisition time of 1-2 seconds and a relaxation delay of 2 seconds.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all signals.

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general method for analyzing the purity and confirming the molecular weight of the synthesized compound.

Materials:

-

This compound sample

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute this stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of methanol and water containing 0.1% formic acid.

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Biological Activity and Signaling Pathways

While the pharmacological profile of this compound is not extensively documented, studies on closely related analogs provide critical insights into its potential biological effects and mechanisms of action.

Cardiovascular Toxicity and Apoptotic Pathway

A structurally similar compound, 2-(Methylthio)benzothiazole (MTBT), has been shown to induce cardiovascular toxicity in zebrafish larvae. The proposed mechanism involves the upregulation of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as Cyclooxygenase-2 (COX-2), which in turn activates an apoptotic pathway, leading to developmental and functional cardiovascular defects.

Cardiovascular Toxicity Pathway of MTBT

Bioactivation via Cytochrome P450 Metabolism

2-(Alkylthio)-1,3-benzothiazole derivatives can undergo bioactivation in the liver. This metabolic process is primarily catalyzed by cytochrome P450 enzymes, not flavin monooxygenases. The bioactivation involves the oxidation of the alkylthio group to form sulfoxide and sulfone intermediates. These electrophilic metabolites can then be conjugated with glutathione (GSH), leading to the formation of GSH adducts. This pathway is a significant consideration in drug safety, as the formation of reactive metabolites can potentially lead to idiosyncratic adverse drug reactions.

Bioactivation Pathway of 2-(Alkylthio)-1,3-benzothiazoles

The broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4] The specific biological targets and therapeutic potential of this compound, however, remain an area for further investigation. The information provided in this guide serves as a foundational resource for such future research endeavors.

References

In-depth Technical Guide: 2-(Methylthio)-1,3-benzothiazol-6-amine (CAS: 25706-29-0)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Physicochemical Properties

Compound Name: 2-(Methylthio)-1,3-benzothiazol-6-amine[1] Synonyms: 6-Amino-2-(methylthio)benzothiazole, 2-(Methylsulfanyl)-1,3-benzothiazol-6-amine[2] CAS Number: 25706-29-0[1] Molecular Formula: C₈H₈N₂S₂[1] Molecular Weight: 196.29 g/mol [1][2]

This section summarizes the key physicochemical properties of this compound, which are essential for its handling, formulation, and potential application in research and development. The data presented has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| Melting Point | 105 °C | [1][2] |

| Boiling Point | 385.5 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.39 g/cm³ (Predicted) | [1] |

| Flash Point | 186.9 °C | [1] |

| pKa (Predicted) | 3.07 ± 0.10 | [1] |

| LogP (Predicted) | 3.18160 | [1] |

| XLogP3 | 2.4 | [1] |

| Vapor Pressure | 3.79E-06 mmHg at 25°C | [1] |

| Refractive Index | 1.734 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 196.01289061 | [1] |

| Complexity | 165 | [1] |

Synthesis and Commercial Availability

This compound is commercially available from various chemical suppliers, indicating its utility in research and as a building block for more complex molecules.[1][2] The synthesis of the broader class of 2-aminobenzothiazoles often involves the reaction of substituted anilines with a thiocyanate source in the presence of a halogen.[3][4] Modifications to introduce the 6-amino and 2-methylthio groups would follow established synthetic organic chemistry principles.

A general logical workflow for the potential synthesis of this and related compounds is outlined below.

Biological Context and Potential Research Areas

While specific biological activity data for this compound (CAS 25706-29-0) is not extensively documented in publicly available literature, the benzothiazole scaffold is a well-established pharmacophore with a broad range of biological activities.[3][5][6] Derivatives of benzothiazole have been investigated for numerous therapeutic applications, suggesting potential avenues of research for the title compound.

General Biological Activities of the Benzothiazole Scaffold:

-

Anticancer: Many benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases and interaction with DNA.[5][7]

-

Antimicrobial: The benzothiazole nucleus is a core component of compounds with significant antibacterial and antifungal properties.[8][9]

-

Anti-inflammatory: Certain benzothiazole derivatives have shown promise as anti-inflammatory agents.[3]

-

Antiviral: Research has indicated the potential of benzothiazole compounds in antiviral drug discovery.[3]

-

Anthelmintic: Some benzothiazole derivatives have been evaluated for their activity against parasitic worms.[7]

The presence of this compound in chemical screening libraries suggests it may have been evaluated in high-throughput screening campaigns to identify novel bioactive molecules. However, the results of such screenings are often proprietary and not publicly disclosed.

The logical relationship for investigating the potential of this compound based on the known activities of its core scaffold is depicted below.

Experimental Protocols

Due to the absence of specific published studies detailing the biological evaluation of this compound, detailed experimental protocols for this particular compound cannot be provided. However, researchers can adapt established protocols for evaluating the biological activities of novel chemical entities, particularly those used for other benzothiazole derivatives.

General Experimental Workflow for Biological Screening:

Conclusion and Future Directions

This compound is a readily available chemical compound with a core benzothiazole structure known for a wide array of biological activities. While direct experimental data on its biological function is currently limited in the public domain, its inclusion in screening libraries and the established pharmacological importance of its structural class make it an interesting candidate for further investigation. Future research efforts could focus on systematic in vitro and in vivo screening to elucidate its potential therapeutic value, particularly in the areas of oncology, infectious diseases, and inflammatory conditions. Structure-activity relationship (SAR) studies on derivatives of this compound could also lead to the discovery of novel and potent therapeutic agents.

References

- 1. This compound|lookchem [lookchem.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 2-(Methylthio)-1,3-benzothiazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(Methylthio)-1,3-benzothiazol-6-amine. Due to the limited availability of public domain experimental data for this specific compound, this document presents predicted spectral data alongside experimental data for closely related structural analogs. The information is intended to serve as a reference for researchers and scientists involved in the synthesis, characterization, and application of novel benzothiazole derivatives in fields such as medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class of molecules. Benzothiazole derivatives are of significant interest in drug discovery and development due to their wide range of biological activities. Accurate structural elucidation through spectroscopic methods is a critical step in the research and development process. This guide focuses on the key spectroscopic techniques used for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present a summary of predicted and analogous experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, alongside experimental data for the related compound 2-(Methylthio)benzothiazole.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.5 | d | H-4 |

| ~7.0 | d | H-7 |

| ~6.8 | dd | H-5 |

| ~3.8 | s | NH₂ |

| ~2.7 | s | S-CH₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C-2 |

| ~150 | C-7a |

| ~145 | C-6 |

| ~135 | C-3a |

| ~122 | C-5 |

| ~115 | C-4 |

| ~105 | C-7 |

| ~15 | S-CH₃ |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Table 3: Experimental ¹H and ¹³C NMR Spectroscopic Data for 2-(Methylthio)benzothiazole [1]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 7.92 | d | CDCl₃ |

| ¹H | 7.78 | d | CDCl₃ |

| ¹H | 7.42 | t | CDCl₃ |

| ¹H | 7.30 | t | CDCl₃ |

| ¹H | 2.78 | s | CDCl₃ |

| ¹³C | 167.9 | - | DMSO-d₆ |

| ¹³C | 153.2 | - | DMSO-d₆ |

| ¹³C | 135.2 | - | DMSO-d₆ |

| ¹³C | 126.3 | - | DMSO-d₆ |

| ¹³C | 124.5 | - | DMSO-d₆ |

| ¹³C | 122.0 | - | DMSO-d₆ |

| ¹³C | 121.3 | - | DMSO-d₆ |

| ¹³C | 15.1 | - | DMSO-d₆ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3300 | N-H (amine) | Symmetric & Asymmetric Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (methyl) | Stretching |

| 1620-1580 | C=N (thiazole) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| 1360-1310 | C-N | Stretching |

| ~700 | C-S | Stretching |

Disclaimer: Data is predicted and should be confirmed by experimental analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 196.0129 Da.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₈N₂S₂ |

| Exact Mass | 196.0129 Da |

| Molecular Weight | 196.29 g/mol |

| Predicted [M+H]⁺ | 197.0202 |

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for benzothiazole derivatives. These can be adapted for the specific analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

5-10 mg of the sample

-

0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

5 mm NMR tubes

-

Vortex mixer

Instrumentation:

-

300-500 MHz NMR Spectrometer

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent in a clean, dry vial.

-

Use the vortex mixer to ensure the sample is completely dissolved.

-

Transfer the solution to an NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse, 16-32 scans, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence. A higher number of scans (e.g., 1024 or more) may be necessary depending on the sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of all signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

1-2 mg of the sample

-

Potassium bromide (KBr) for solid samples, or a suitable solvent for liquid samples.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR-FTIR):

-

Ensure the ATR crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

-

0.1-1 mg/mL solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

HPLC-grade solvents.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample.

-

LC-MS Analysis:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

Perform chromatographic separation if necessary, or introduce the sample directly into the mass spectrometer via flow injection.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Set the scan range to cover the expected molecular weight (e.g., m/z 50-500).

-

Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation temperature of 300-400 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion in the full scan mass spectrum to confirm the molecular weight.

-

If required, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data for further structural confirmation.

-

Experimental and Analytical Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel benzothiazole derivative like this compound.

Caption: Generalized workflow for synthesis and spectroscopic characterization.

References

An In-depth Technical Guide to the Structural Analysis of 2-(Methylthio)-1,3-benzothiazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Methylthio)-1,3-benzothiazol-6-amine is a heterocyclic compound of interest within medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for rational drug design. This technical guide provides a comprehensive overview of the analytical techniques required for the definitive structural characterization of this molecule, with a primary focus on single-crystal X-ray diffraction. While a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases to date, this document outlines the necessary experimental protocols for its determination and analysis. Furthermore, it presents available physicochemical data and discusses the common synthetic routes for benzothiazole derivatives.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂S₂ | LookChem[1] |

| Molecular Weight | 196.29 g/mol | LookChem[1] |

| CAS Number | 25706-29-0 | LookChem[1] |

| Melting Point | 105 °C | LookChem[1] |

| Boiling Point | 385.5 °C at 760 mmHg | LookChem[1] |

| Density | 1.39 g/cm³ | LookChem[1] |

| pKa (Predicted) | 3.07 ± 0.10 | LookChem[1] |

| LogP (Predicted) | 3.18 | LookChem[1] |

| Hydrogen Bond Donor Count | 1 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 4 | LookChem[1] |

Synthesis of 2-Aminobenzothiazole Scaffolds

The synthesis of 2-aminobenzothiazole derivatives is well-established in the literature. A common and effective method is the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic solvent like acetic acid. This reaction proceeds via an electrophilic thiocyanation of the aniline, followed by intramolecular cyclization.

A general synthetic scheme for the preparation of 6-substituted-2-aminobenzothiazoles is depicted below. For the synthesis of the title compound, a p-substituted aniline with a suitable protecting group for the amine and a methylthio group would be the starting material.

References

literature review of 2-(Methylthio)-1,3-benzothiazol-6-amine

An In-Depth Technical Review of 2-(Methylthio)-1,3-benzothiazol-6-amine

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] This technical guide focuses on this compound (CAS No: 25706-29-0), a specific derivative within this important class. While this compound is commercially available for research purposes,[5][6][7] detailed studies on its biological activity are not extensively documented in the current literature. Therefore, this review synthesizes the available physicochemical data for the target molecule, outlines general synthetic strategies for the benzothiazole core, and discusses the biological activities and mechanisms of action of structurally related compounds to provide a comprehensive overview for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is essential for its handling, formulation, and in the design of experimental studies.

| Property | Value | Reference |

| CAS Number | 25706-29-0 | [8] |

| Molecular Formula | C8H8N2S2 | [8] |

| Molecular Weight | 196.29 g/mol | [8] |

| Melting Point | 105 °C | [8] |

| Boiling Point | 385.5 °C at 760 mmHg | [8] |

| Flash Point | 186.9 °C | [8] |

| Density | 1.39 g/cm³ | [8] |

| pKa | 3.07 ± 0.10 (Predicted) | [8] |

| LogP | 3.18160 | [8] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 4 | [8] |

| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)N | [8] |

Synthesis and Experimental Protocols

The synthesis of the this compound core relies on established methods for constructing the benzothiazole ring system. The most common approach involves the condensation of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.

General Synthetic Pathway for 2-Substituted Benzothiazoles

The formation of the benzothiazole ring is typically achieved by the reaction of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids and their derivatives.[2][9] This condensation reaction is often catalyzed by an acid or promoted by an oxidizing agent.

General Experimental Protocol for Benzothiazole Synthesis

While a specific protocol for this compound is not detailed in the surveyed literature, a general method for preparing 2-aminobenzothiazoles can be adapted. A common historical method is the Hugershoff synthesis. A more direct approach involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent like bromine.

Example Protocol: Synthesis of 2-Amino-Substituted Benzothiazoles

-

Dissolve the appropriately substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 mL of 96% glacial acetic acid in a flask suitable for cooling.

-

Prepare a solution of bromine (0.1 mole) in 100 mL of glacial acetic acid.

-

While stirring and maintaining the temperature below 10°C, add the bromine solution dropwise to the aniline/thiocyanate mixture.

-

After the complete addition of bromine, continue stirring the mixture for an additional 10 hours.

-

Filter the reaction mixture. The resulting solid is collected, and the filtrate is neutralized with a 10% NaOH solution to precipitate any remaining product.

-

The collected precipitate is filtered, dried, and recrystallized from a suitable solvent (e.g., ethanol) to yield the 2-amino substituted benzothiazole.

To obtain the target compound, one might start with 4-nitro-1,2-phenylenediamine, convert it to the corresponding 6-nitro-2-aminobenzothiazole, followed by diazotization to introduce a thiol group at the 2-position, methylation of the thiol, and finally reduction of the nitro group at the 6-position to an amine.

Biological Activities of Related Benzothiazole Derivatives

Although specific bioactivity data for this compound is scarce, the broader benzothiazole class exhibits a wide range of pharmacological effects. Data from structurally related analogues provide insight into the potential therapeutic applications of this chemical scaffold.

| Compound/Derivative Class | Biological Activity | Quantitative Data | Reference |

| N-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl) urea | α-Chymotrypsin Inhibition | IC₅₀ = 20.6 ± 0.06 μM | [10][11] |

| 6-Thiocyanate-β-bromo-propionyl-UBT | Antibacterial, Antifungal, Antiprotozoal | MIC = 50 μg/mL | [10][11] |

| 1,3-Benzothiazole-2-amine Derivatives | Anticonvulsant (in-silico) | Binding Affinity (GABA-AT): -5.8 to -6.6 kcal/mol | [4] |

| Various C-2 Substituted Benzothiazoles | Antitumor, Antimicrobial, Antiviral, Antidiabetic | Not specified | [1] |

Potential Mechanisms of Action

The mechanisms through which benzothiazole derivatives exert their effects are diverse. Based on studies of related compounds, potential pathways and molecular targets can be proposed.

Enzyme Inhibition and Receptor Modulation

Many benzothiazole derivatives function as enzyme inhibitors. For instance, certain urea derivatives of benzothiazole are known to inhibit α-chymotrypsin.[10][11] In the context of neurological disorders, in-silico studies have shown that 1,3-benzothiazole-2-amine derivatives can dock effectively with γ-aminobutyric acid-aminotransferase (GABA-AT) and activated open sodium ion channels (NavMs), which are critical targets in epilepsy.[4] This suggests a potential role as modulators of neurotransmission.

The workflow for such in-silico screening provides a logical framework for assessing the potential of new derivatives like this compound.

Conclusion

This compound is a member of the pharmacologically significant benzothiazole family. While its specific biological profile is not yet well-characterized in public literature, its physicochemical properties are defined. The synthetic routes to access this compound are well-established through the general chemistry of the benzothiazole scaffold. Based on the potent and varied biological activities of structurally related compounds, this compound represents a molecule of interest for further investigation in drug discovery programs, particularly in the areas of oncology, infectious diseases, and neurology. Future research should focus on its synthesis, purification, and subsequent screening in a variety of biological assays to elucidate its therapeutic potential.

References

- 1. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-AMINO-2-(METHYLTHIO)-BENZOTHIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. 6-AMINO-2-(METHYLTHIO)-BENZOTHIAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. lookchem.com [lookchem.com]

- 9. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core, a deceptively simple fusion of a benzene and a thiazole ring, has carved a significant niche in the landscape of chemistry and pharmacology. From its early beginnings in the dye industry to its current status as a "privileged scaffold" in medicinal chemistry, the journey of benzothiazole and its derivatives is a testament to the power of synthetic exploration and the intricate relationship between chemical structure and biological function. This technical guide provides a comprehensive exploration of the discovery, historical milestones, and key experimental methodologies that have defined this remarkable class of heterocyclic compounds.

A Historical Overview: From Industrial Dyes to Modern Therapeutics

The story of benzothiazole begins in the late 19th century with the burgeoning synthetic dye industry. In 1879, the German chemist August Wilhelm von Hofmann reported the first synthesis of 2-substituted benzothiazoles, including 2-chloro- and 2-phenylbenzothiazoles.[1][2] However, the initial applications of this new heterocyclic system were not in medicine but in coloration. One of the earliest significant benzothiazole derivatives was Primuline, a yellow direct dye for cotton, synthesized by Arthur George Green in 1887. Another notable early derivative is Thioflavin T, a fluorescent dye synthesized from dehydrothiotoluidine, which has found a crucial modern application in the detection of amyloid plaques associated with Alzheimer's disease.[3][4]

A pivotal moment in the industrial history of benzothiazole derivatives occurred in 1921 with the discovery of 2-sulfanylbenzothiazoles (2-mercaptobenzothiazole, MBT) as highly effective vulcanization accelerators for rubber.[1][2] This discovery revolutionized the rubber industry by significantly reducing the time and energy required for the vulcanization process.[5]

It was not until the latter half of the 20th century that the vast pharmacological potential of benzothiazole derivatives began to be systematically unveiled.[1] Researchers discovered that this versatile scaffold could be functionalized to interact with a wide array of biological targets, leading to the development of compounds with diverse therapeutic activities. This shift in focus established the benzothiazole core as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. Today, the benzothiazole moiety is a key component in a range of pharmaceuticals, including the anti-amyotrophic lateral sclerosis (ALS) drug Riluzole and the dopamine agonist Pramipexole, used in the treatment of Parkinson's disease.[6]

The parent benzothiazole molecule, a colorless, slightly viscous liquid with a quinoline-like odor, was not isolated from a natural source until much later, in 1967, when it was identified in the volatiles of American cranberries.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for various benzothiazole derivatives, including their biological activities and the yields of different synthetic methods.

Table 1: Antimicrobial Activity of Selected Benzothiazole Derivatives (Minimum Inhibitory Concentration, MIC)

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| Benzothiazole arylidine derivatives | Staphylococcus aureus | 4-20 (µmol L⁻¹) | [7] |

| Benzothiazole arylidine derivatives | Bacillus subtilis | 4-20 (µmol L⁻¹) | [7] |

| Benzothiazole arylidine derivatives | Chlamydia pneumoniae | 4-20 (µmol L⁻¹) | [7] |

| Pyrrolo[2,1-b][8][9]benzothiazole derivative 9d | Various bacteria | 4-10 (µmol L⁻¹) | [7] |

| Novel Benzothiazole Compound 3 | Escherichia coli | 25 | [10] |

| Novel Benzothiazole Compound 4 | Escherichia coli | 25 | [10] |

| Novel Benzothiazole Compound 3 | Candida albicans | 25 | [10] |

| Novel Benzothiazole Compound 10 | Candida albicans | 100 | [10] |

| Benzothiazole based 4-thiazolidinones | E. coli | 15.6–125 | [11] |

| Benzothiazole based 4-thiazolidinones | C. albicans | 15.6–125 | [11] |

| 2-Mercaptobenzothiazole derivative 16c | S. aureus | 0.025 (mM) | [12] |

Table 2: Anticancer Activity of Selected Benzothiazole Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole based hydrazine carboxamide scaffold 12 | HT29 (Colon) | 0.015 | [13] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | HT-29 (Colon) | 0.024 | [13][14] |

| Chlorobenzyl indole semicarbazide benzothiazole 55 | H460 (Lung) | 0.29 | [13][14] |

| Substituted bromopyridine acetamide benzothiazole 29 | SKRB-3 (Breast) | 0.0012 | [13] |

| Substituted bromopyridine acetamide benzothiazole 29 | SW620 (Colon) | 0.0043 | [13] |

| 2,3-dihydropyrido[2,3-d]pyrimidine-4-one 7d | NCI-H460, HepG2, HCT-116 | 0.28, 0.39, 0.14 | [7] |

| Benzothiazole derivative 4d | BxPC-3 (Pancreatic) | 3.99 | [15] |

| Benzothiazole derivative 4m | AsPC-1 (Pancreatic) | 8.49 | [15] |

| 2-Substituted benzothiazole derivative A | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [16] |

| 2-Substituted benzothiazole derivative B | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [16] |

Table 3: Comparison of Yields for Benzothiazole Synthesis Methods

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Condensation with Aldehydes (Conventional Heating) | 2-Aminothiophenol, Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 45 - 60 min | 85 - 94% | [1] |

| Condensation with Aldehydes (Microwave-Assisted) | 2-Aminothiophenol, Aldehydes | [pmIm]Br (ionic liquid) | Solvent-free | - | - | High | [15] |

| Condensation with Carboxylic Acids | 2-Aminothiophenol, Benzoic acid derivatives | Molecular iodine | Solvent-free | - | 10 min | Excellent | [10] |

| Condensation with Acyl Chlorides | 2-Aminothiophenol, Acyl chlorides | n-Tetrabutylammonium iodide (TBAI) | - | 60 | - | Good | [10] |

| Industrial Synthesis of 2-Mercaptobenzothiazole | Aniline, Carbon disulfide, Sulfur | None | - | 240 - 255 | ~5 h | 82.5 - 87.5% | [8] |

| One-pot tandem approach | 2-Aminothiophenol, Alcohols | Propylphosphonic anhydride (T3P) | - | 0 - 25 | - | Excellent | [17] |

Table 4: Physicochemical Properties of Benzothiazole and a Key Derivative

| Property | Benzothiazole | 2-Mercaptobenzothiazole (MBT) |

| Molecular Formula | C₇H₅NS | C₇H₅NS₂ |

| Molar Mass | 135.19 g/mol | 167.24 g/mol |

| Appearance | Colorless to yellow liquid | White solid |

| Melting Point | 2 °C | 177–181 °C |

| Boiling Point | 227-228 °C | - |

| Density | 1.238 g/mL | - |

| Solubility | Slightly soluble in water; soluble in alcohol, carbon disulfide | Insoluble in water; dissolves in base |

Key Experimental Protocols

The synthesis of the benzothiazole core is most commonly achieved through the condensation of 2-aminothiophenol with a variety of electrophilic partners. The following protocols detail key historical and modern synthetic methods.

Protocol 1: Synthesis of 2-Aryl-Benzothiazoles via Condensation with Aldehydes (A Representative Modern Method)

This protocol describes a common and efficient method for the synthesis of 2-aryl-benzothiazoles.

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Solvent (e.g., ethanol, dimethylformamide)

-

Oxidizing agent (e.g., hydrogen peroxide, air)

-

Catalyst (optional, e.g., an acid or base like HCl)

Procedure:

-

Dissolve 2-aminothiophenol (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

If using a catalyst, add it to the mixture.

-

Add the oxidizing agent (e.g., a mixture of H₂O₂/HCl) to the reaction mixture. A ratio of 1:1:6:3 of 2-aminothiophenol:aromatic aldehyde:H₂O₂:HCl has been found to be optimal for some reactions.[10]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times are typically in the range of 45-60 minutes.[1]

-

Upon completion, the product may precipitate from the solution. If so, it can be isolated by filtration.

-

If the product is soluble, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the pure 2-aryl-benzothiazole.

-

The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Industrial Synthesis of 2-Mercaptobenzothiazole (MBT) (The Kelly Process)

This protocol outlines the industrial-scale synthesis of the important rubber vulcanization accelerator, 2-mercaptobenzothiazole.

Materials:

-

Aniline

-

Carbon disulfide (CS₂)

-

Sulfur

Procedure:

-

Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave. A typical feed mass ratio for an optimized process is 6 (S) : 17 (CS₂) : 20 (Aniline).[8]

-

The reaction mixture is heated to a high temperature, typically around 240-255 °C, under elevated pressure (autogenous pressure, which can reach up to 10 MPa).[5][8]

-

The reaction is allowed to proceed for approximately 5 hours.[8] During the reaction, hydrogen sulfide (H₂S) is produced as a byproduct and must be handled with appropriate safety measures.[5]

-

After the reaction is complete, the crude MBT is obtained.

-

Purification is achieved by dissolving the crude product in an aqueous sodium hydroxide solution. This step allows for the separation of tar-like byproducts.

-

The aqueous sodium salt of MBT is then treated with an acid (e.g., sulfuric acid) to precipitate the purified MBT.[5]

-

The precipitated 2-mercaptobenzothiazole is then filtered, washed, and dried. This process can achieve a purity of over 99% with yields around 87.5%.[8]

Protocol 3: Synthesis of Thioflavin T

Thioflavin T is synthesized by the methylation of dehydrothiotoluidine.

Materials:

-

Dehydrothiotoluidine (a product of heating p-toluidine with sulfur)

-

Methanol

-

Hydrochloric acid

Procedure:

-

Dehydrothiotoluidine is methylated using methanol in the presence of hydrochloric acid.[3]

-

The reaction is typically carried out under pressure at elevated temperatures.

-

The resulting Thioflavin T is then isolated and purified.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a fundamental synthetic route to benzothiazoles, a general experimental workflow, and the signaling pathways of two key benzothiazole-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.plos.org [journals.plos.org]

- 3. Thioflavin - Wikipedia [en.wikipedia.org]

- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. Benzothiazole synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 2-(Methylthio)-1,3-benzothiazol-6-amine: A Technical Guide for Drug Discovery

An In-depth Analysis of a Promising Scaffold for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. This technical guide focuses on the specific, yet under-investigated, compound 2-(Methylthio)-1,3-benzothiazol-6-amine .

While direct and extensive biological evaluations of this compound are not widely available in current scientific literature, its structural features—a 2-methylthio substituent and a 6-amino group on the benzothiazole core—suggest a strong potential for significant biological activity. This document aims to provide a comprehensive overview of the prospective therapeutic applications of this molecule by examining the well-documented activities of structurally related 2-(alkylthio)benzothiazole and 6-aminobenzothiazole derivatives. By analyzing the biological impact of these key functional groups, we can infer the potential activities of the target compound and provide a roadmap for its future investigation.

Chemical Profile of this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 25706-29-0 |

| Molecular Formula | C₈H₈N₂S₂ |

| Molecular Weight | 196.29 g/mol |

| Canonical SMILES | CSC1=NC2=C(S1)C=C(C=C2)N |

| Physical State | Solid |

| Melting Point | 105 °C |

Potential Biological Activities Based on Structural Analogs

The biological profile of this compound can be extrapolated from the known activities of its core components: the 2-(methylthio)benzothiazole and the 6-aminobenzothiazole scaffolds.

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in the development of novel anticancer agents. The substitution pattern on the benzothiazole ring plays a crucial role in modulating the cytotoxic and antiproliferative effects.

Insights from 6-Aminobenzothiazole Derivatives: Derivatives of 6-aminobenzothiazole have shown promising anticancer activities. For instance, novel 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have demonstrated potent antiproliferative activity against lung cancer cells (A549), with IC₅₀ values in the sub-micromolar range.[1] Mechanistic studies of these related compounds revealed induction of G1-phase cell cycle arrest and apoptosis, mediated through the inhibition of signaling pathways such as ALK/PI3K/AKT.[1] Furthermore, 2,6-disubstituted benzothiazoles have exhibited modest anti-cancer activity against MCF-7, HeLa, and MG63 cell lines.[2]

Insights from 2-(Alkylthio)benzothiazole Derivatives: The introduction of a methylthio group at the 2-position can also contribute to anticancer activity. For example, pyrimidine-containing benzothiazole derivatives with a methylthio group have shown excellent growth inhibition against various cancer cell lines, including lung, breast, and renal cancer.[2]

Hypothesized Anticancer Potential: Based on these findings, it is plausible that this compound could exhibit significant anticancer properties. The 6-amino group could serve as a key pharmacophore for interacting with biological targets, while the 2-methylthio group might influence the compound's potency and selectivity.

Table 1: Anticancer Activity of Structurally Related Benzothiazole Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 6-Aminobenzothiazole Analogs | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) | A549 (Lung) | 0.44 µM | [1] |

| 2,6-Disubstituted Benzothiazoles | Sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 µM | [2] |

| HeLa (Cervical) | 44.15 µM | [2] | ||

| MG63 (Osteosarcoma) | 36.1 µM | [2] | ||

| Hydrazine Benzothiazoles | 2-(4-hydroxy-methoxy benzylidene)-hydrazino derivative | HeLa (Cervical) | 2.41 µM | [3] |

| COS-7 (Kidney) | 4.31 µM | [3] | ||

| Carbohydrazide Benzothiazoles | N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | [2] |

| LNCaP (Prostate) | 11.2 µg/mL | [2] |

Antimicrobial Activity

Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities against various bacterial and fungal strains.

Insights from 2-(Alkylthio)benzothiazole Derivatives: Studies on 2-methylthio-benzo[g][1][2][4]triazolo[1,5-a]quinazoline derivatives have demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[5] This suggests that the 2-methylthio group is compatible with, and potentially contributory to, antimicrobial effects.

Insights from 6-Aminobenzothiazole Derivatives: The 6-amino group can also be a key feature in antimicrobial benzothiazoles. For instance, novel 2-alkylthio-6-aminobenzothiazoles have been reported to have anticandidous activity.

Hypothesized Antimicrobial Potential: The combination of the 2-methylthio group and the 6-amino group in the target molecule could lead to potent and broad-spectrum antimicrobial activity. The amino group provides a site for potential interactions with microbial enzymes or cell components, while the methylthio group can influence the overall lipophilicity and cell permeability of the compound.

Table 2: Antimicrobial Activity of Structurally Related Benzothiazole Derivatives

| Compound Class | Derivative Example | Microorganism | Activity (MIC) | Reference |

| 2-Methylthio-benzo[g][1][2][4]- triazolo[1,5-a]quinazolines | Multiple derivatives | Various Bacteria & Fungi | Significant activity reported | [5] |

| Thiophene Benzothiazoles | Thiophene derivative 13 | Staphylococcus aureus | 3.125 µg/mL | [6] |

| Pyrazolo[1,5-a]pyrimidine Benzothiazoles | Pyrazolo[1,5-a]pyrimidine 21b | Aspergillus fumigatus | 6.25 µg/mL | [6] |

| Fusarium oxysporum | 6.25 µg/mL | [6] |

Enzyme Inhibition

Benzothiazole derivatives have been identified as inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.

Insights from 6-Aminobenzothiazole Derivatives: A series of 6-substituted-2-aminobenzothiazoles were found to be in vitro inhibitors of microsomal mixed-function oxidase activity, specifically aminopyrine N-demethylase.[4] Kinetic studies revealed that these compounds can act as competitive inhibitors, suggesting they bind to the active site of cytochrome P-450.[4] Additionally, 2-aminobenzothiazole derivatives bearing a sulfonamide group at position 6 have been investigated as potent inhibitors of carbonic anhydrase isoforms, including those associated with tumors (CA IX and XII).[7]

Hypothesized Enzyme Inhibition Potential: Given the documented activity of 6-aminobenzothiazole derivatives as enzyme inhibitors, this compound is a promising candidate for screening against various enzyme families. The 6-amino group can be crucial for binding interactions within the enzyme's active site, and the overall structure could be optimized to achieve high potency and selectivity.

Table 3: Enzyme Inhibition by Structurally Related Benzothiazole Derivatives

| Compound Class | Enzyme Target | Inhibition Data | Reference |

| 6-Substituted-2-aminobenzothiazoles | Aminopyrine N-demethylase (Cytochrome P-450) | Competitive inhibition (Ki = 60 µM for 6-n-propoxy-2-AB) | [4] |

| 2-Aminobenzothiazole-6-sulfonamides | Carbonic Anhydrase IX and XII | Highly potent inhibition (KIs in the nanomolar range) | [7] |

| Carbonic Anhydrase II | Potent inhibition (KIs ranging from 3.5 to 45.4 nM) | [7] | |

| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH) and Fatty acid amide hydrolase (FAAH) | Dual inhibition | [8] |

Experimental Protocols for Biological Evaluation

While specific protocols for this compound are not available, the following are generalized methodologies commonly used for evaluating the biological activities of novel benzothiazole derivatives.

General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to achieve a standardized inoculum density.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

General Protocol for Enzyme Inhibition Assay (e.g., Carbonic Anhydrase)

-

Enzyme and Substrate Preparation: A solution of the purified enzyme (e.g., human carbonic anhydrase) and its specific substrate are prepared in an appropriate buffer.

-

Inhibitor Preparation: The test compound is dissolved in a suitable solvent and diluted to various concentrations.

-

Assay Procedure: The enzyme, inhibitor, and substrate are mixed in a specific order in a 96-well plate or a cuvette. The reaction progress is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Visualizing Methodologies and Pathways

To further aid in the conceptualization of the research and development process for this compound, the following diagrams illustrate a typical workflow for anticancer drug screening and a representative signaling pathway often targeted by benzothiazole derivatives.

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer benzothiazole derivatives.

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, the extensive research on its structural analogs strongly suggests its potential as a valuable lead compound in drug discovery. The presence of the 6-amino and 2-methylthio functional groups on the versatile benzothiazole scaffold provides a compelling rationale for its investigation as an anticancer, antimicrobial, and enzyme inhibitory agent.

This technical guide serves as a foundational resource for initiating the biological evaluation of this compound. Future research should focus on:

-

Synthesis and Characterization: Efficient and scalable synthesis of the title compound, followed by thorough structural and purity analysis.

-

Broad-Spectrum Biological Screening: Comprehensive in vitro screening against a diverse panel of cancer cell lines, pathogenic microbes, and key enzymes to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying its most potent activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

The systematic investigation of this compound holds the promise of uncovering a novel and potent therapeutic agent, thereby enriching the ever-expanding portfolio of bioactive benzothiazole derivatives.

References

- 1. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. New heterocyclic modifiers of oxidative drug metabolism--I. 6-Substituted-2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Synthesized 2-Methylthiobenzo[g][1,2,4]- triazolo[1,5-a]quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 2-Aminobenzothiazole Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth exploration of the multifaceted mechanisms of action of 2-aminobenzothiazole compounds, a class of heterocyclic molecules that have garnered significant attention in medicinal chemistry. Due to their "privileged" structural nature, these compounds interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] This guide will focus on their anticancer, antimicrobial, and neuroprotective actions, presenting quantitative data, detailed experimental protocols, and visual diagrams of key pathways.

Anticancer Mechanisms of Action

2-Aminobenzothiazole derivatives have emerged as potent anticancer agents, operating through several distinct and sometimes overlapping mechanisms.[1][3] Their efficacy stems from their ability to interfere with critical cellular processes that are often dysregulated in cancer, such as cell cycle progression, proliferation, and survival signaling.

Kinase Inhibition

A primary mechanism of action for many 2-aminobenzothiazole compounds is the inhibition of protein kinases, enzymes that are central to cellular signaling and are frequently overactive in cancer.[2]

-

PI3K/Akt/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[4] Several 2-aminobenzothiazole derivatives have been shown to inhibit components of this pathway. For instance, compound OMS14 demonstrated significant inhibition (65%) of PIK3CD/PIK3R1 (p110δ/p85α), suggesting this as a potential anticancer mechanism.[4][5][6] The downstream effects of PI3K inhibition include the suppression of Akt and mTOR, further contributing to the anticancer effect.[4][5]

-

Receptor Tyrosine Kinase (RTK) Inhibition:

-

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy. Certain 2-aminobenzothiazole compounds have been developed as potent EGFR inhibitors, with IC50 values in the nanomolar to low micromolar range.[1] For example, compounds 10 and 11 showed robust inhibitory activity against EGFR kinase with IC50 values of 94.7 and 54.0 nM, respectively.[1]

-

Other RTKs: These compounds also target other tyrosine kinases like MET (hepatocyte growth factor receptor) and Focal Adhesion Kinase (FAK).[1] Compound 24 effectively blocked the enzymatic activity of FAK with an IC50 value of 19.5 ± 2.12 μM.[1]

-

-

Serine/Threonine Kinase Inhibition:

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation. 2-Aminobenzothiazole derivatives have been designed as CDK inhibitors.[1] Compound 40 , for example, displayed an IC50 of 4.29 μM against CDK2 and exhibited potent cell-killing activity against A549, MCF-7, and Hep3B tumor cell lines.[1]

-

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division.[7] Several 2-aminobenzothiazole-arylpropenone conjugates have been identified as potent inhibitors of tubulin polymerization.[7][8] By disrupting microtubule dynamics, these compounds cause a cell cycle block in the G2/M phase, leading to mitotic catastrophe and ultimately, apoptotic cell death.[7][8] This mechanism is confirmed by observations of increased cyclin B1 levels and the loss of intact microtubule structures in treated cells.[8]

Induction of Apoptosis

A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. 2-Aminobenzothiazole compounds have been shown to trigger apoptosis through various pathways:

-

Caspase Activation: Treatment with these compounds leads to the cleavage (activation) of key executioner caspases, such as caspase-3 and caspase-7, as well as the cleavage of PARP1, a substrate of activated caspases.[9][10][11]

-

Modulation of Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic and anti-apoptotic proteins. Studies have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bim.[9]

-

DNA Damage: Some derivatives cause single-strand DNA breaks and fragmentation in leukemia cells, contributing to the apoptotic process without directly intercalating into the DNA.[9]

Topoisomerase Inhibition

Topoisomerases are enzymes crucial for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and cell death, making them a valid target for cancer therapy.[1] Certain 2-aminobenzothiazole derivatives have been identified as inhibitors of these enzymes.[1][3]

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| OMS5 | A549 | Lung Cancer | 22.13 | [4][12] |

| MCF-7 | Breast Cancer | 39.51 | [12] | |

| OMS14 | A549 | Lung Cancer | 34.09 | [4][12] |

| MCF-7 | Breast Cancer | 61.03 | [12] | |

| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [12] |

| A549 | Lung Cancer | 9.62 | [12] | |

| A375 | Malignant Melanoma | 8.07 | [12] | |

| Compound 20 | HepG2 | Liver Cancer | 9.99 | [12] |

| HCT-116 | Colon Carcinoma | 7.44 | [12] | |

| MCF-7 | Breast Cancer | 8.27 | [12] | |

| Compound 24 | C6 | Rat Glioma | 4.63 | [1] |

| Compound 40 | A549 | Lung Cancer | 3.55 | [1] |

| MCF-7 | Breast Cancer | 3.17 | [1] | |

| Hep3B | Liver Cancer | 4.32 | [1] | |

| Compound 17d | HepG2 | Liver Cancer | 0.41 | [3] |

| Compound 18 | HepG2 | Liver Cancer | 0.53 | [3] |

Visualizations: Pathways and Workflows

Signaling Pathway Diagrams

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 2-aminobenzothiazole derivatives.

Experimental Workflow Diagram

Caption: General workflow for in vitro cytotoxicity evaluation using the MTT assay.

Antimicrobial and Neuroprotective Mechanisms

Antimicrobial Activity

Derivatives of 2-aminobenzothiazole have demonstrated activity against various bacteria and fungi.[13][14]

-

Mechanism: The precise mode of action is still under investigation, but it is reported to involve the inactivation of essential microbial enzymes.[13] Some triazole derivatives of 2-aminobenzothiazole have shown potent activity against both Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL, which is more potent than the standard drug ciprofloxacin in that study.[15]

-

Antibiofilm Potential: Compound 2d (a 2-azidobenzothiazole) not only showed significant antibacterial potential against E. faecalis and S. aureus (MIC of 8 μg/mL) but also inhibited the formation of bacterial biofilms at concentrations below its MIC.[15]

Neuroprotective Activity

The 2-aminobenzothiazole scaffold is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), highlighting its potential in neuroprotection.[1][11]

-